
6-(2-Fluorophenyl)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorophenyl group attached to a nicotinaldehyde backbone, which is a derivative of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(2-Fluorophenyl)-2-methylnicotinic acid.
Reduction: 6-(2-Fluorophenyl)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: An organic intermediate with both azabicyclo and amide groups.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Uniqueness
6-(2-Fluorophenyl)-2-methylnicotinaldehyde is unique due to its specific structural features, such as the combination of a fluorophenyl group and a nicotinaldehyde backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1447962-28-8 |
|---|---|
Formule moléculaire |
C13H10FNO |
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3 |
Clé InChI |
GTPFJVYAGOEQCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=CC=C2F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



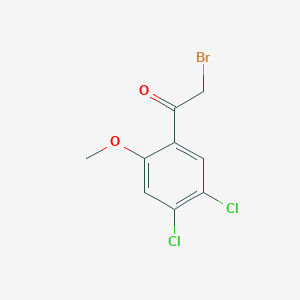
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)

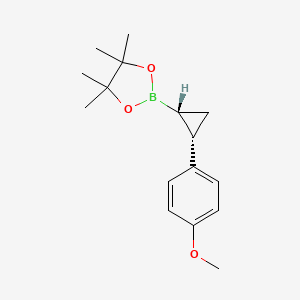
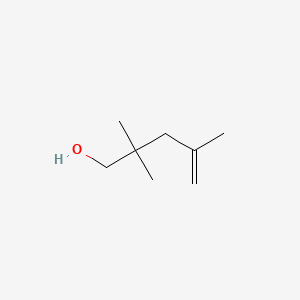

![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
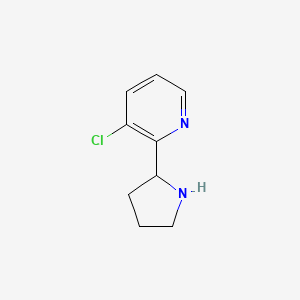
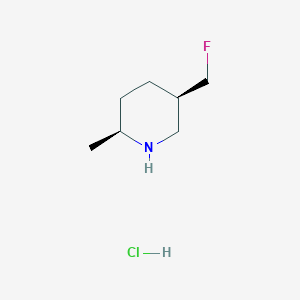
![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
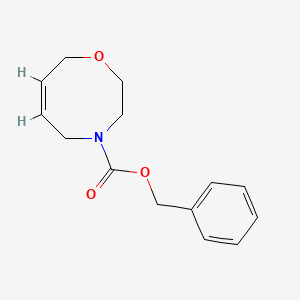
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)
